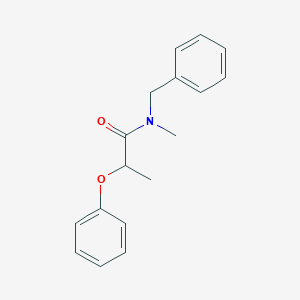

N-benzyl-N-methyl-2-phenoxypropanamide

Description

N-Benzyl-N-methyl-2-phenoxypropanamide is a tertiary amide featuring a propanamide backbone substituted with a benzyl group, a methyl group, and a phenoxy moiety. The compound’s synthesis likely involves nucleophilic substitution or condensation reactions, similar to methods described for related amides and amines .

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

N-benzyl-N-methyl-2-phenoxypropanamide |

InChI |

InChI=1S/C17H19NO2/c1-14(20-16-11-7-4-8-12-16)17(19)18(2)13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3 |

InChI Key |

IXOLSIAQQHJIJV-UHFFFAOYSA-N |

SMILES |

CC(C(=O)N(C)CC1=CC=CC=C1)OC2=CC=CC=C2 |

Canonical SMILES |

CC(C(=O)N(C)CC1=CC=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Antioxidant Hydroxamic Acids and Ureido Derivatives

Compounds such as N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine benzhydrylamide (5) and hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8)) share structural motifs with the target compound, including aromatic substituents and amide linkages. However, the presence of hydroxamic acid (–CONHOH) or ureido (–NHCON–) groups in these derivatives enhances their metal-chelating capacity, which is critical for antioxidant activity.

Key Differences:

- Hydroxamic acids : Chelating ability via –CONHOH.

Fluorinated Phenoxypropylamines

Fluorinated analogs like 2-[N-benzyl-N-(2-chlorobenzyl)amino]-1-fluoro-3-phenoxypropane (8a) () incorporate fluorine atoms and phenoxy groups, similar to the target compound. Fluorination typically enhances metabolic stability and lipophilicity, which could improve bioavailability.

Example Comparison:

*Calculated based on C₁₇H₁₉NO₂.

Pesticidal Benzamide Derivatives

The pesticide glossary () lists benzamide derivatives like mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) and fenfuram (2-methyl-N-phenyl-3-furancarboxamide). These compounds share an amide backbone but differ in substituent placement and heterocyclic moieties. Mepronil’s isopropoxy group and fenfuram’s furan ring highlight how aromatic and ether modifications influence pesticidal activity. The target compound’s phenoxy group may confer similar bioactivity, though specific pesticidal data are unavailable .

Structural Contrast:

- Mepronil : Benzamide with isopropoxy-phenyl.

- Target compound: Propanamide with benzyl and phenoxy.

Propanamide Derivatives with Fluorine or Benzoyl Groups

2-[(3-fluorophenyl)amino]-N-phenylpropanamide () and N-(4-benzoylphenyl)-2-methylpropanamide () demonstrate how fluorine or benzoyl substitutions alter properties. Meanwhile, the benzoyl group in ’s compound introduces a ketone, which may affect solubility and π-π stacking interactions .

Molecular Weight and Substituent Impact:

| Compound (Evidence) | Molecular Weight | Key Feature |

|---|---|---|

| 2-[(3-fluorophenyl)amino]-N-phenylpropanamide (6) | 258.29 | Fluorine enhances electronegativity |

| N-(4-benzoylphenyl)-2-methylpropanamide (7) | 267.32 | Benzoyl group for π interactions |

| Target compound | ~297.35 | Phenoxy for potential bioactivity |

Amine vs. Amide Functionality

Phenpromethamine (N-Methyl-2-phenylpropan-1-amine, ) shares the benzyl and methyl substituents of the target compound but replaces the amide with an amine group. This difference drastically alters bioactivity: Phenpromethamine acts as a central nervous system stimulant, whereas amides like the target compound are more likely to exhibit pesticidal or antioxidant roles due to reduced membrane permeability and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.